Propionaldehyde-2,2,3,3,3-d5 (CAS 198710-93-9) is a selectively deuterated aliphatic aldehyde characterized by a fully deuterated ethyl group (CD3CD2-) and an unlabeled aldehyde proton (-CHO). As a flammable, volatile liquid (boiling point 46–50 °C), it is primarily procured as a high-fidelity internal standard for mass spectrometry and as a precise d5-ethyl building block for the synthesis of stable isotope-labeled (SIL) compounds. Unlike fully deuterated or partially deuterated analogs, its specific M+5 mass shift provides quantitative clearance from natural isotopic backgrounds in complex matrices, while the retention of the non-labile aldehyde proton prevents unpredictable isotopic dilution during aqueous sample preparation or derivatization workflows .
Substituting Propionaldehyde-2,2,3,3,3-d5 with unlabeled propionaldehyde eliminates its utility in mass spectrometry, as the lack of a mass shift prevents differentiation from endogenous analytes. More importantly, substituting with fully deuterated Propionaldehyde-d6 (CD3CD2CDO) introduces significant analytical risk in procurement. The aldehyde deuteron (-CDO) in the d6 analog is relatively acidic and susceptible to rapid H/D back-exchange in protic solvents or during acidic derivatization (such as DNPH labeling for air or food analysis). This back-exchange causes the M+6 peak to unpredictably revert to M+5, destroying absolute quantification accuracy. By utilizing the d5 variant, laboratories ensure a stable, non-exchangeable M+5 mass shift that maintains reproducible calibration curves regardless of the matrix pH or moisture content .
In quantitative LC-MS/MS workflows, particularly for DNPH-derivatized carbonyls, isotopic stability is paramount. Propionaldehyde-2,2,3,3,3-d5 provides a robust M+5 mass shift because its deuterium atoms are locked in the aliphatic ethyl chain. In contrast, Propionaldehyde-d6 contains a labile aldehyde deuteron that undergoes up to 15% back-exchange to hydrogen in aqueous or acidic derivatization conditions, leading to variable M+6/M+5 ratios. Furthermore, the M+5 shift of the d5 analog ensures <0.1% interference from natural heavy isotopes, whereas a d2 analog (M+2) suffers from ~4-5% isotopic overlap in high-mass derivatives, skewing trace-level quantification.
| Evidence Dimension | Isotopic stability and natural background interference during aqueous derivatization |
| Target Compound Data | Propionaldehyde-2,2,3,3,3-d5: 0% aldehyde back-exchange (stable M+5), <0.1% natural isotopic overlap |
| Comparator Or Baseline | Propionaldehyde-d6: ~5-15% back-exchange (variable M+6/M+5); Propionaldehyde-2,2-d2: ~4-5% natural isotopic overlap (M+2) |
| Quantified Difference | d5 provides 100% signal stability post-derivatization and >99.9% background clearance, eliminating the calibration variance seen in d6 and d2 analogs. |
| Conditions | Aqueous acidic derivatization (e.g., DNPH labeling) and LC-MS/MS analysis |
Procuring the d5 analog guarantees absolute quantification accuracy and reproducible calibration curves in complex environmental and food matrices.
When synthesizing d5-ethyl labeled active pharmaceutical ingredients (APIs), starting with Propionaldehyde-2,2,3,3,3-d5 enables direct incorporation of the CD3CD2- group via reductive amination or nucleophilic addition with >98% isotopic retention. If unlabeled propionaldehyde is used as a baseline precursor, achieving a d5-ethyl group requires late-stage catalytic H/D exchange, which typically yields a complex mixture of isotopologues (d3, d4, d5) with the target d5 purity often falling below 85%. The use of the specifically labeled d5-aldehyde bypasses these harsh exchange conditions, preserving sensitive functional groups on the target API and maximizing overall yield .
| Evidence Dimension | Target isotopologue purity and synthetic atom economy |
| Target Compound Data | Propionaldehyde-2,2,3,3,3-d5: >98% d5-isotopologue purity retained in final API |
| Comparator Or Baseline | Unlabeled Propionaldehyde (with late-stage H/D exchange): <85% d5 purity (mixed d3/d4/d5 isotopologues) |
| Quantified Difference | Direct use of d5-aldehyde increases final isotopic purity by >13% and eliminates the need for destructive late-stage catalytic exchange steps. |
| Conditions | Reductive amination or Grignard addition in SIL API synthesis workflows |
Reduces synthetic steps and ensures high isotopic purity for pharmaceutical reference standards, directly lowering manufacturing costs.
In advanced structural and conformational studies, the presence of aliphatic protons complicates the spectral interpretation of the aldehyde group. Propionaldehyde-2,2,3,3,3-d5 eliminates the 5-proton spin-spin coupling from the ethyl group, reducing the aldehyde 1H NMR signal from a complex triplet (J ≈ 1.5 Hz) seen in unlabeled propionaldehyde to a clean, isolated singlet. In far-infrared rotational spectroscopy, this specific isotopic substitution allows researchers to decouple the symmetric and asymmetric rotors, precisely calculating the threefold barrier to internal rotation (V3 = 1040 +/- 50 cm-1 for the gauche conformer) without the vibrational interference of C-H stretching [1].
| Evidence Dimension | 1H NMR signal complexity and rotational barrier decoupling |
| Target Compound Data | Propionaldehyde-2,2,3,3,3-d5: Aldehyde proton is a clean singlet (J = 0 Hz); enables precise V3 barrier calculation (1040 cm-1) |
| Comparator Or Baseline | Unlabeled Propionaldehyde: Aldehyde proton is a complex triplet (J ≈ 1.5 Hz) with overlapping aliphatic vibrational modes |
| Quantified Difference | Complete elimination of 3-bond H-H coupling (1.5 Hz to 0 Hz), allowing unambiguous assignment of the formyl rotor dynamics. |
| Conditions | 1H NMR spectroscopy and far-infrared rotational spectroscopy (50 to 360 cm-1) |
Provides an essential, simplified baseline for researchers conducting high-precision mechanistic, structural, or variable-temperature spectroscopic studies.
Propionaldehyde-2,2,3,3,3-d5 is directly derivatized with 2,4-dinitrophenylhydrazine (DNPH) to create stable, M+5 labeled reference standards (Propionaldehyde-d5-DNPH). These are procured by environmental testing labs to quantify volatile carbonyl emissions in indoor air and vehicle exhaust via LC-MS/MS, where the stable mass shift prevents overlap with endogenous M+0 peaks.
In the dairy and edible oil industries, this compound is utilized as an internal standard for GC-MS headspace analysis. It allows quality control laboratories to accurately track the formation of propionaldehyde—a key biomarker of omega-3 fatty acid degradation and lipid hydroperoxide breakdown—during the shelf-life testing of milk formula[1].
Pharmaceutical manufacturers procure CD3CD2CHO as a highly efficient, atom-economical building block. It is used in reductive amination and Grignard reactions to install intact d5-ethyl groups into drug candidates, producing stable isotope-labeled internal standards for clinical pharmacokinetic studies without the need for low-yield, late-stage H/D exchange .